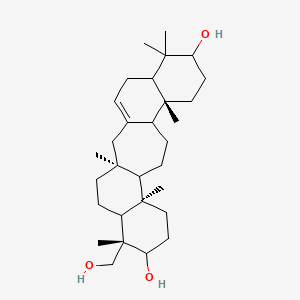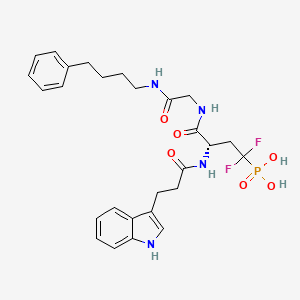
4-(2-Keto-1-benzimidazolinyl)piperidine-d5 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is a deuterated analog of 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable subject for research in various fields.
Métodos De Preparación
The synthesis of 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzimidazole core.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases or cancer.
Industry: The compound’s stability and unique properties make it useful in various industrial applications, including as a catalyst or in material science.
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s deuterated nature can enhance its binding affinity and prolong its activity. Molecular pathways involved in its action include signal transduction pathways and metabolic processes.
Comparación Con Compuestos Similares
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol: The non-deuterated analog, which may have different pharmacokinetic properties.
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one: A structurally similar compound with a different functional group, leading to variations in reactivity and biological activity.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely studied for their diverse biological activities.
The uniqueness of 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 lies in its deuterated nature, which can provide advantages in terms of stability, metabolic resistance, and prolonged activity compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
222.30 g/mol |
Nombre IUPAC |
3-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H15N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,16)/i5D2,6D2,9D |
Clave InChI |
BYNBAMHAURJNTR-ICEZWLFOSA-N |
SMILES isomérico |
[2H]C1(CNCC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])[2H] |
SMILES canónico |
C1CNCCC1N2C3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
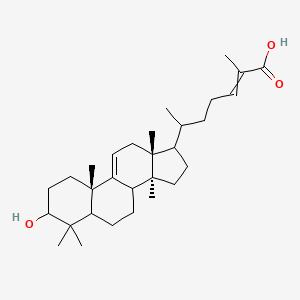
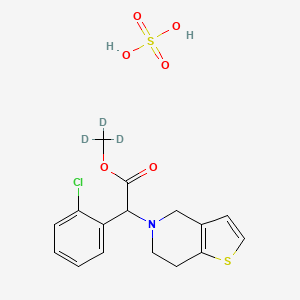

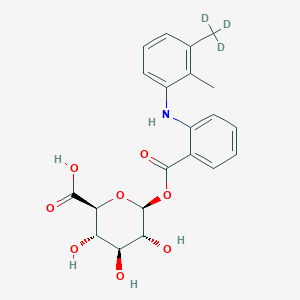
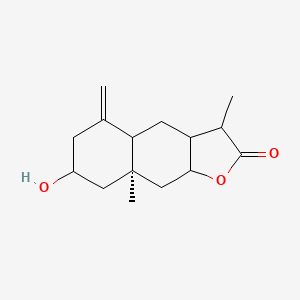

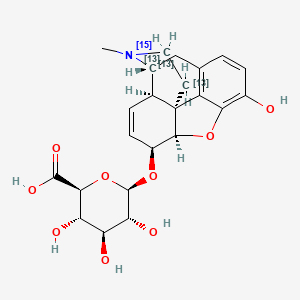

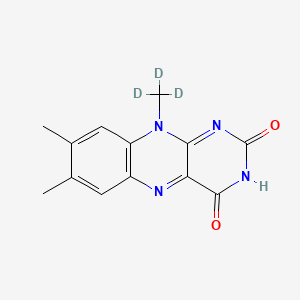
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
